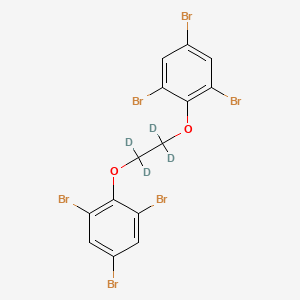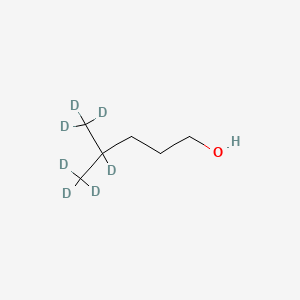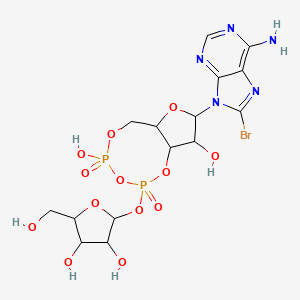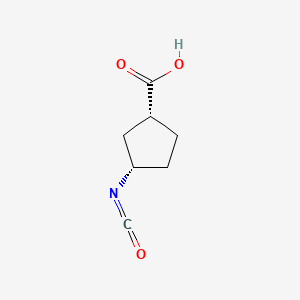
(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Also known as IPC, this compound has a cyclopentane ring with an isocyanate group and a carboxylic acid group attached to it. IPC is a versatile molecule that has been used in various fields of research, including drug discovery, materials science, and organic synthesis.
Wirkmechanismus
The mechanism of action of IPC is not well understood, but it is believed to be due to its ability to react with various functional groups in biological molecules. IPC has been shown to react with amino groups in proteins, leading to the formation of stable adducts. This reaction can lead to changes in the structure and function of proteins, which can have significant effects on biological processes.
Biochemical and Physiological Effects:
IPC has been shown to have various biochemical and physiological effects. For example, IPC has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. IPC has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
IPC has several advantages and limitations when used in laboratory experiments. One of the main advantages of IPC is its versatility. IPC can be used as a building block for the synthesis of various compounds, which can be tailored to have specific properties. IPC is also stable under a wide range of conditions, which makes it easy to handle and store.
One of the limitations of IPC is its toxicity. IPC is a highly reactive compound that can react with various biological molecules, leading to significant changes in their structure and function. This can have adverse effects on biological systems, and caution should be exercised when handling IPC.
Zukünftige Richtungen
IPC has several potential future directions in scientific research. One potential direction is the development of IPC-based materials. IPC has been shown to have unique properties that make it suitable for the synthesis of various materials, including polymers and nanoparticles.
Another potential direction is the development of IPC-based drugs. IPC has been shown to have potential therapeutic effects, and further research is needed to explore its potential as a drug candidate.
Conclusion:
In conclusion, (1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid is a versatile compound that has gained significant attention in scientific research due to its unique properties. IPC has been used in various fields of research, including drug discovery, materials science, and organic synthesis. IPC has several advantages and limitations when used in laboratory experiments, and caution should be exercised when handling it. IPC has several potential future directions in scientific research, and further research is needed to explore its full potential.
Synthesemethoden
IPC can be synthesized through a multi-step process that involves the reaction of cyclopentadiene with phosgene, followed by the reaction of the resulting chlorocarbonylcyclopentadiene with ammonia. The final step involves the reaction of the resulting amine with phosgene to form IPC. This process has been optimized over the years, and various modifications have been made to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
IPC has been extensively used in scientific research due to its unique properties. One of the most significant applications of IPC is in drug discovery. IPC has been used as a building block for the synthesis of various compounds that have potential therapeutic effects. For example, IPC has been used to synthesize compounds that have anti-cancer, anti-inflammatory, and anti-viral properties.
Eigenschaften
IUPAC Name |
(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-4-8-6-2-1-5(3-6)7(10)11/h5-6H,1-3H2,(H,10,11)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXREFLGEFLWFJ-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-Isocyanatocyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


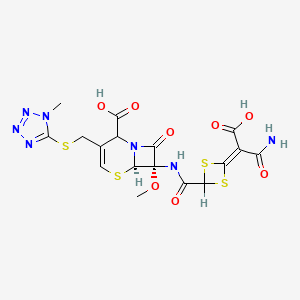
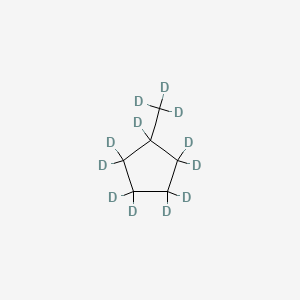

![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)

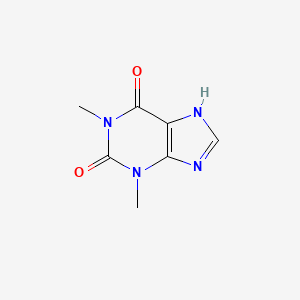


![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)
